molecular formula C14H10F3N3O3S2 B13553074 3-[3-(difluoromethyl)-1-methyl-1H-thieno[2,3-c]pyrazole-5-amido]benzene-1-sulfonyl fluoride CAS No. 2224476-72-4

3-[3-(difluoromethyl)-1-methyl-1H-thieno[2,3-c]pyrazole-5-amido]benzene-1-sulfonyl fluoride

Cat. No.: B13553074
CAS No.: 2224476-72-4
M. Wt: 389.4 g/mol
InChI Key: GMCDJEKIMDSTRR-UHFFFAOYSA-N
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Description

3-[3-(difluoromethyl)-1-methyl-1H-thieno[2,3-c]pyrazole-5-amido]benzene-1-sulfonyl fluoride is a complex organic compound that features a unique combination of functional groups, including a thienopyrazole ring, a difluoromethyl group, and a sulfonyl fluoride moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-(difluoromethyl)-1-methyl-1H-thieno[2,3-c]pyrazole-5-amido]benzene-1-sulfonyl fluoride typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Thienopyrazole Ring: The initial step involves the cyclization of a suitable thieno precursor with a hydrazine derivative to form the thienopyrazole ring.

    Introduction of the Difluoromethyl Group: The difluoromethyl group is introduced via a nucleophilic substitution reaction using a difluoromethylating agent.

    Amidation: The amido group is introduced through an amidation reaction with an appropriate amine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

3-[3-(difluoromethyl)-1-methyl-1H-thieno[2,3-c]pyrazole-5-amido]benzene-1-sulfonyl fluoride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfonic acid derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The sulfonyl fluoride group can undergo nucleophilic substitution reactions to form sulfonamide derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines and thiols are commonly used in substitution reactions.

Major Products

    Oxidation: Sulfonic acid derivatives.

    Reduction: Amine derivatives.

    Substitution: Sulfonamide derivatives.

Scientific Research Applications

3-[3-(difluoromethyl)-1-methyl-1H-thieno[2,3-c]pyrazole-5-amido]benzene-1-sulfonyl fluoride has a wide range of scientific research applications, including:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmaceutical agent due to its unique structural features and biological activity.

    Agrochemicals: It is studied for its potential use as a pesticide or herbicide due to its ability to interact with specific biological targets in pests and weeds.

    Material Science: The compound’s unique chemical properties make it a candidate for the development of advanced materials with specific functionalities.

Mechanism of Action

The mechanism of action of 3-[3-(difluoromethyl)-1-methyl-1H-thieno[2,3-c]pyrazole-5-amido]benzene-1-sulfonyl fluoride involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl group and sulfonyl fluoride moiety play crucial roles in its binding affinity and specificity. The compound may inhibit or activate specific pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid: This compound shares the difluoromethyl and pyrazole moieties but lacks the thieno and sulfonyl fluoride groups.

    3-(trifluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid: Similar to the above compound but with a trifluoromethyl group instead of a difluoromethyl group.

Uniqueness

3-[3-(difluoromethyl)-1-methyl-1H-thieno[2,3-c]pyrazole-5-amido]benzene-1-sulfonyl fluoride is unique due to the presence of the thienopyrazole ring and the sulfonyl fluoride moiety, which confer distinct chemical and biological properties. These features make it a valuable compound for various research applications and differentiate it from other similar compounds.

Properties

CAS No.

2224476-72-4

Molecular Formula

C14H10F3N3O3S2

Molecular Weight

389.4 g/mol

IUPAC Name

3-[[3-(difluoromethyl)-1-methylthieno[2,3-c]pyrazole-5-carbonyl]amino]benzenesulfonyl fluoride

InChI

InChI=1S/C14H10F3N3O3S2/c1-20-14-9(11(19-20)12(15)16)6-10(24-14)13(21)18-7-3-2-4-8(5-7)25(17,22)23/h2-6,12H,1H3,(H,18,21)

InChI Key

GMCDJEKIMDSTRR-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=C(S2)C(=O)NC3=CC(=CC=C3)S(=O)(=O)F)C(=N1)C(F)F

Origin of Product

United States

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